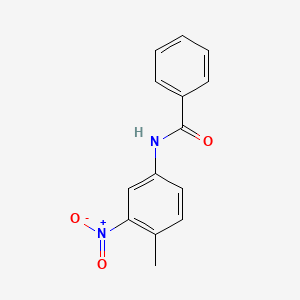
N-(4-methyl-3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-3-nitrophenyl)benzamide is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzamide, where the benzamide moiety is substituted with a 4-methyl-3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-methyl-3-nitrophenyl)benzamide can be synthesized through the acylation of 4-methyl-3-nitroaniline with benzoyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enhances the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-3-nitrophenyl)benzamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: N-(4-methyl-3-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-(4-carboxy-3-nitrophenyl)benzamide.
Scientific Research Applications
N-(4-methyl-3-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-4-nitrophenyl)benzamide
- N-(3-nitrophenyl)-4-methylbenzamide
- N-(4-nitrophenyl)benzamide
Uniqueness
N-(4-methyl-3-nitrophenyl)benzamide is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the phenyl ring creates a unique electronic environment that can be exploited in various chemical and biological applications .
Properties
CAS No. |
6334-82-3 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-(4-methyl-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H12N2O3/c1-10-7-8-12(9-13(10)16(18)19)15-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) |
InChI Key |
BGNVVFFDLZQZMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







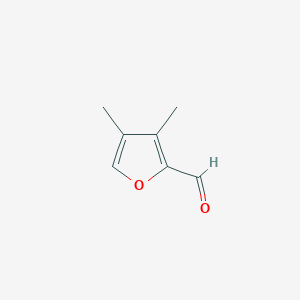


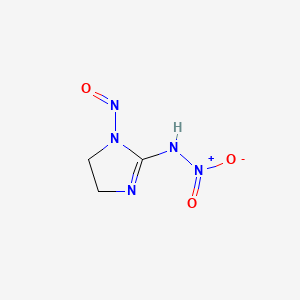
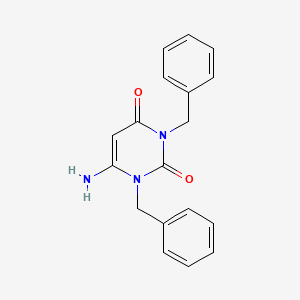

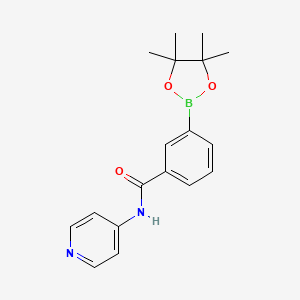
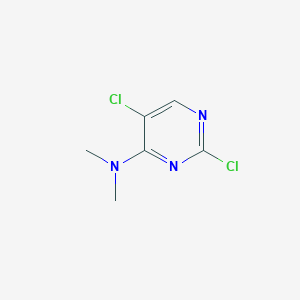
![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)
